Enantioselective Synthesis via ω-Transaminase
Ethyl 4-aminopentanoate can be synthesized with exceptional enantioselectivity (>99% ee) using ω-transaminase (ω-TA) enzymes, a biocatalytic advantage that is class-characteristic of β-amino acid esters but not readily achievable with conventional chemical synthesis of α-amino acid esters or free acids. Specifically, an ω-TA from Burkholderia vietnamiensis catalyzes the asymmetric synthesis of optically pure β-amino acid esters, including (S)-3-aminopentanoic acid ethyl ester, with >99% enantiomeric excess [1]. This level of stereocontrol is critical for developing enantiopure drug candidates, where the desired biological activity often resides in a single enantiomer, and contrasts with the lower enantioselectivity or racemic outcomes typical of non-enzymatic esterification of 4-aminopentanoic acid.
| Evidence Dimension | Enantioselectivity in synthesis |
|---|---|
| Target Compound Data | >99% ee (for (S)-3-aminopentanoic acid ethyl ester, a close positional isomer) |
| Comparator Or Baseline | Racemic mixture from standard chemical esterification (typically 0% ee) |
| Quantified Difference | >99% ee vs. 0% ee |
| Conditions | Biocatalytic asymmetric synthesis using ω-transaminase from Burkholderia vietnamiensis |
Why This Matters
Procurement of ethyl 4-aminopentanoate for biocatalytic applications leverages established enzymatic pathways for high enantiopurity, a key differentiator for projects requiring stereochemically defined building blocks.
- [1] Jiang, J., et al. (2014). Substrate profile of an ω-transaminase from Burkholderia vietnamiensis and its potential for the production of optically pure amines and unnatural amino acids. Journal of Molecular Catalysis B: Enzymatic, 100, 50-57. DOI: 10.1016/j.molcatb.2013.12.002. View Source
